Sulfure de méthyle et de vinyle

Vue d'ensemble

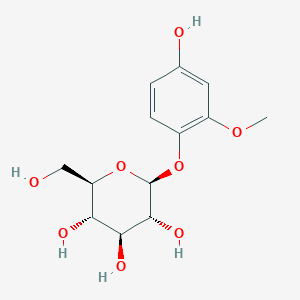

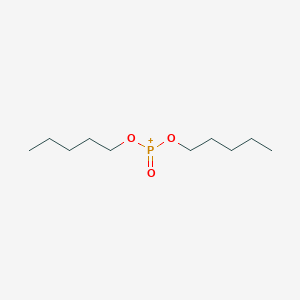

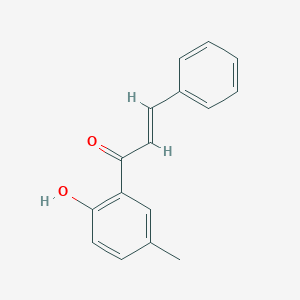

Description

Methyl vinyl sulfide is an organic compound with the molecular formula C3H6S. It is characterized by the presence of a vinyl group (ethenyl) attached to a sulfur atom, which is further bonded to a methyl group. This compound is known for its distinct sulfurous odor and is used in various chemical synthesis processes.

Applications De Recherche Scientifique

Methyl vinyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: It serves as a precursor for biologically active molecules.

Medicine: Research explores its potential in drug development, especially for compounds targeting sulfur-related pathways.

Industry: It is utilized in the production of polymers and other materials with specific properties.

Mécanisme D'action

Target of Action

Methyl vinyl sulfide, also known as methylsulfanylethene, is a chemical compound with the formula C3H6S It’s worth noting that vinyl sulfones, a related group of compounds, have been reported to be potent inhibitors of enzymes such as sortase, protein tyrosine phosphatases, and cysteine proteases .

Mode of Action

The electrophilic nature of the vinyl group in vinyl sulfones, which includes methyl vinyl sulfide, allows it to be used as a pharmacophore for binding to the thiol of cysteine residues . This suggests that methyl vinyl sulfide may interact with its targets through a similar mechanism.

Biochemical Pathways

They are used in many different fields, such as total synthesis, functional materials science, and medicinal chemistry . For example, vinyl sulfides are employed as precursors for enol substituents, Michael acceptors, in cycloaddition reactions, in olefin metathesis, as reagents in cross-coupling, in Heck reactions, as equivalents of enolate anions, and in aldehyde/ketone formation .

Result of Action

Given its potential to interact with cysteine residues, it may influence protein structure and function, potentially leading to various downstream effects depending on the specific proteins and pathways involved .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of methyl mercaptan with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, yielding methyl vinyl sulfide as the primary product.

Industrial Production Methods: In industrial settings, methyl vinyl sulfide is produced through the catalytic addition of methyl mercaptan to acetylene. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl vinyl sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It participates in nucleophilic substitution reactions, where the vinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly employed.

Major Products:

Oxidation: Methyl vinyl sulfoxide and methyl vinyl sulfone.

Reduction: Methyl mercaptan.

Substitution: Various substituted vinyl sulfides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Ethyl vinyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

Vinyl sulfone: Contains a sulfone group instead of a sulfide group.

Methyl phenyl sulfide: Has a phenyl group attached to the sulfur atom instead of a vinyl group.

Uniqueness: Methyl vinyl sulfide is unique due to its combination of a vinyl group and a sulfur atom, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Propriétés

IUPAC Name |

methylsulfanylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3-4-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKPYJJYUKNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

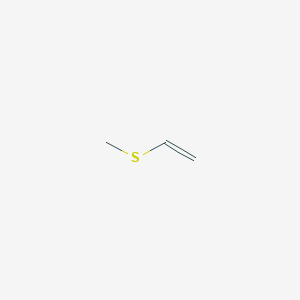

CSC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171266 | |

| Record name | Ethene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-74-8 | |

| Record name | Ethene, (methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl vinyl sulfide?

A1: The molecular formula of methyl vinyl sulfide is C3H6S, and its molecular weight is 74.14 g/mol.

Q2: What spectroscopic techniques are used to characterize methyl vinyl sulfide?

A2: Methyl vinyl sulfide has been studied using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [], Infrared (IR) and Raman spectroscopy [], and Microwave Spectroscopy [, ]. These techniques provide valuable information about the compound's structure, bonding, and conformational properties.

Q3: Does methyl vinyl sulfide exhibit rotational isomerism?

A3: Yes, methyl vinyl sulfide exists as two rotational isomers: cis (θ = 0°) and gauche (θ = 134.4°) []. The energy difference between these isomers is 207.2 cm−1, with the gauche isomer being more stable.

Q4: What computational methods have been employed to study the conformational properties of methyl vinyl sulfide?

A4: Researchers have utilized Hartree-Fock Self-Consistent Field (HF SCF) calculations with different basis sets [] and ab initio calculations [] to investigate the conformational stability and barriers to internal rotation in methyl vinyl sulfide.

Q5: How can methyl vinyl sulfide be synthesized?

A5: Several synthetic routes have been developed for methyl vinyl sulfide. One approach involves the reaction of dimethyl disulfide with acetylene in the presence of a base and a reducing agent like hydrazine hydrate []. Another method utilizes bis[(diphenylphosphinoyl)methyl] sulfide as a starting material in a Horner-Wittig-based reaction [, ]. Additionally, alkylation of methyl=methylthiomethyl=sulfoxide (FAMSO) with alkyl halides, followed by pyrolysis, provides another route to methyl vinyl sulfide and its derivatives [].

Q6: What is the role of boron trifluoride in the synthesis of methyl vinyl sulfide?

A6: Boron trifluoride (BF3) acts as a Lewis acid catalyst in the Horner-Wittig-type reaction of (diphenylphosphinoyl)methyl vinyl sulfides, promoting the formation of the desired product [, ].

Q7: Can methyl vinyl sulfide participate in charge-transfer complex formation?

A7: Yes, methyl vinyl sulfide can form charge-transfer complexes with π-electron acceptors like p-chloranil, tetracyanoethylene (TCNE), and 7,7,8,8,-tetracyanoquinodimethane (TCNQ) []. Studies suggest that the vinyl group is the primary site for complexation in these cases.

Q8: How is methyl vinyl sulfide utilized in polymer chemistry?

A8: Methyl vinyl sulfide serves as a valuable monomer in copolymerization reactions. It has been successfully copolymerized with other monomers like styrene [] and methyl acrylate [] to yield polymers with tailored properties. For instance, copolymers of cholesterol vinyl ether and methyl vinyl sulfide have been synthesized with the aim of developing new biologically active oligomers [, ]. Additionally, modified copolymers incorporating methyl vinyl sulfide have shown potential as active matrices for solid superbases [].

Q9: What is the biodegradability of methyl vinyl sulfide-containing polymers?

A9: Research suggests that the biodegradability of polymers containing methyl vinyl sulfide is influenced by factors like molecular weight, tacticity, and the presence of other functional groups []. For example, copolymers of sodium acrylate and methyl vinyl ether showed moderate biodegradability [].

Q10: What analytical methods are used to study methyl vinyl sulfide and its derivatives?

A10: Researchers utilize various analytical techniques to characterize and quantify methyl vinyl sulfide and its related compounds. These techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and various spectroscopic methods []. Method validation is crucial to ensure the accuracy, precision, and specificity of these analytical procedures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)